molecular formula C11H13ClN4O2 B2882761 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride CAS No. 2416231-39-3

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride

Cat. No.: B2882761
CAS No.: 2416231-39-3
M. Wt: 268.7
InChI Key: CLQZAHMWXIRVRW-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride is a high-purity chemical intermediate of significant interest in medicinal chemistry and corrosion science. This phthalazinone-based compound serves as a key precursor in the synthesis of novel derivatives for pharmaceutical research . Its molecular structure, featuring a hydrazide moiety, allows it to act as a versatile building block for the development of targeted therapeutic agents. A closely related analog of this compound has demonstrated exceptional promise in biochemical research as a potent and selective epidermal growth factor receptor (EGFR) inhibitor, showing high cytotoxicity against aggressive cancer cell lines and inducing significant apoptosis . Phthalazinone derivatives are also investigated in material sciences for their functional properties; research shows similar compounds act as effective mixed-type corrosion inhibitors for low carbon steel in acidic environments, exhibiting high inhibition efficiency through adsorption mechanisms . The hydrazide functional group makes this compound a crucial synthon for further chemical transformations, including the preparation of various peptides and heterocyclic systems for advanced screening and development . This product is intended for research purposes in laboratory settings only. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c1-15-11(17)8-5-3-2-4-7(8)9(14-15)6-10(16)13-12;/h2-5H,6,12H2,1H3,(H,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDKNJKHLOYCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride typically involves the reaction of 3-methyl-4-oxophthalazin-1-yl with hydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted phthalazine derivatives.

Scientific Research Applications

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Differences

  • Core Heterocycle: The target compound’s phthalazinone core differs from tetrazole (), benzimidazole (), and piperazine () moieties in analogs.
  • Substituents : The 3-methyl group in the target compound increases lipophilicity compared to polar substituents (e.g., hydroxyl in compound 206), which may influence membrane permeability . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
  • Biological Activity: Anti-inflammatory: Schiff base analogs like 9d () show moderate activity, suggesting the target compound’s phthalazinone core could be optimized for similar applications. Enzyme Inhibition: Compound 206’s AChE inhibition highlights the role of substituent positioning (para-hydroxyl) in activity, a consideration for modifying the target compound . Antimicrobial: Tetrazole and thiazolidinone derivatives () demonstrate the importance of heterocyclic diversity in antimicrobial potency, though the target compound’s phthalazinone may confer unique selectivity.

Research Findings and Implications

  • Biological Potential: The target compound’s phthalazinone-acetohydrazide scaffold is underexplored but shares structural motifs with active analogs. Prioritizing assays for anti-inflammatory or antimicrobial activity is warranted.
  • Future Directions: Introduce polar substituents (e.g., hydroxyl, amine) to balance lipophilicity and solubility. Explore hybrid structures combining phthalazinone with active moieties (e.g., tetrazole from ).

Biological Activity

2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide; hydrochloride is a phthalazin derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a bicyclic phthalazine core, which is known for its diverse pharmacological effects. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.

Synthesis and Structure

The synthesis of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide typically involves the reaction of phthalazin derivatives with hydrazine hydrate. The general reaction can be summarized as follows:

Phthalazine Derivative+HydrazineAcetohydrazide Derivative\text{Phthalazine Derivative}+\text{Hydrazine}\rightarrow \text{Acetohydrazide Derivative}

This synthesis pathway emphasizes the importance of the acetohydrazide moiety in enhancing the biological activity of the compound.

Biological Activities

Research indicates that compounds similar to 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that phthalazine derivatives can induce apoptosis in cancer cells. For instance, compounds derived from similar structures have demonstrated potent cytotoxicity against breast cancer cell lines (MDA-MB-231), with IC50 values significantly lower than established chemotherapeutics like Erlotinib .
  • EGFR Inhibition : Certain derivatives have been identified as selective inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. For example, one study reported an IC50 value of 21.4 nM for EGFR inhibition, indicating strong potential as an anti-breast cancer agent .

Case Studies

  • Cytotoxicity and Apoptosis Induction :
    • A study synthesized several phthalazine-based compounds and evaluated their cytotoxic effects using the MTT assay. Compounds displayed IC50 values ranging from 0.57 to 1.89 μM against MDA-MB-231 cells, with specific compounds inducing apoptosis by up to 64.4-fold compared to control .
  • Structure-Activity Relationship (SAR) :
    • The structure of 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide allows for modifications that enhance its biological activity. The presence of the hydrazide group is critical for its interaction with biological targets, such as EGFR and other oncogenic pathways .

Comparative Analysis

The following table summarizes the biological activities of various phthalazine derivatives compared to 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide:

Compound NameIC50 (μM)Biological ActivityNotes
2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide0.57 - 1.89Cytotoxicity against MDA-MB-231 cellsPotent apoptosis induction
Erlotinib1.02EGFR InhibitionStandard chemotherapy agent
Compound 12d0.92Cytotoxicity and EGFR inhibitionSuperior activity compared to Erlotinib

The precise mechanism through which 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide exerts its biological effects involves multiple pathways:

  • EGFR Pathway Modulation : By inhibiting EGFR, this compound may disrupt downstream signaling pathways that promote cell proliferation and survival in cancer cells.
  • Induction of Apoptosis : The compound's ability to induce programmed cell death is likely mediated through mitochondrial pathways and activation of caspases.

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-Methyl-4-oxophthalazin-1-yl)acetohydrazide hydrochloride?

The compound is typically synthesized via condensation reactions. A common method involves refluxing the precursor (e.g., ethyl 3-methyl-4-oxophthalazine-1-carboxylate) with hydrazine hydrate in ethanol for 6–8 hours. Post-reaction, the product is precipitated by acidification with dilute HCl, followed by recrystallization from ethanol or methanol to enhance purity. Reaction monitoring via Thin-Layer Chromatography (TLC) is critical to track intermediate formation .

Q. How is the purity and structural integrity of the compound confirmed in academic research?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : To verify proton environments and confirm substituent positions (e.g., methyl, hydrazide groups).
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material). Cross-referencing spectral data with computational predictions (e.g., PubChem entries) ensures structural accuracy .

Q. What are the stability and storage recommendations for this compound?

The hydrochloride salt form enhances stability. Store in airtight containers at room temperature (RT), protected from moisture and light. Long-term storage at -20°C is advised for sensitive applications. Purity degradation can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. Institutions like ICReDD integrate computational screening with experimental validation to identify optimal solvents, catalysts, and temperatures. For example, ethanol’s polarity and reflux conditions were computationally validated for hydrazide formation .

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Conflicting bioactivity results often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Mitigation strategies include:

  • Standardized Assay Protocols : Use consistent solvent systems (e.g., DMSO for solubility) and controls.
  • Structural Analog Comparison : Compare activity with related hydrazides (e.g., fluorinated or methoxylated derivatives) to identify substituent effects.
  • Dose-Response Curves : Ensure linearity across concentrations to rule out solubility artifacts .

Q. What strategies are employed to design derivatives with enhanced biological activity?

Rational design focuses on modifying the phthalazinone core or hydrazide side chain. Key approaches include:

  • Substituent Introduction : Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position improve receptor binding.
  • Schiff Base Formation : Condensation with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) enhances antimicrobial activity.
  • Pharmacokinetic Profiling : Assess logP and solubility to balance bioavailability and target engagement .

Methodological Considerations

  • Data Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify outliers in bioactivity datasets.
  • Reaction Scalability : Pilot-scale syntheses require solvent recovery systems (e.g., rotary evaporation) and hazard mitigation for HCl gas .

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